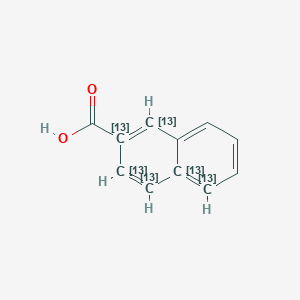
naphthalene-2-carboxylic acid
Overview
Description
It is one of the two isomeric carboxylic acid derivatives of naphthalene, the other being 1-naphthoic acid . This compound is characterized by a naphthalene ring substituted with a carboxyl group at the second position, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of 1-chloronaphthalene . Another method includes the oxidation of alkylnaphthalenes using oxidants such as nitric acid, hydrogen peroxide, or sodium bromate . Additionally, it can be prepared by the carbonylation of halogen-substituted naphthalenes catalyzed by transition metal complexes like cobalt, rhodium, palladium, molybdenum, or nickel .
Industrial Production Methods: In industrial settings, this compound is often produced by the carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph₃SiCl/AlBr₃ . This method is favored due to the availability and low cost of naphthalene as a starting material.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into naphthalene-2-methanol.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidants include nitric acid and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2-methanol.
Substitution: Various biaryl compounds.
Scientific Research Applications
Naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, herbicides, and polymers.
Biology: It serves as a precursor for the synthesis of various biologically active compounds.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is utilized in the production of photographic materials and cosmetics.
Mechanism of Action
The mechanism of action of naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative or application being studied.
Comparison with Similar Compounds
1-Naphthoic Acid: Another isomeric carboxylic acid derivative of naphthalene, differing only in the position of the carboxyl group.
Hydroxynaphthoic Acids: These compounds have hydroxyl groups in addition to the carboxyl group, making them more versatile in certain applications.
Uniqueness: Naphthalene-2-carboxylic acid is unique due to its specific position of the carboxyl group, which influences its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism allows for distinct chemical behavior and applications compared to its isomer, 1-naphthoic acid .
Properties
IUPAC Name |
naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-HFDCNPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
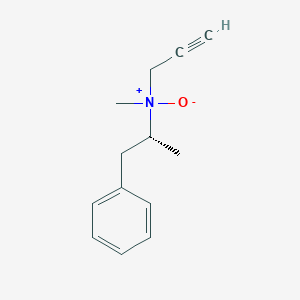
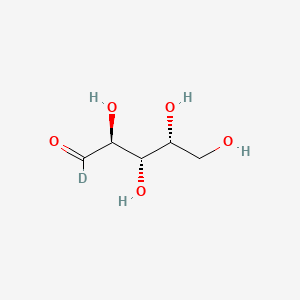
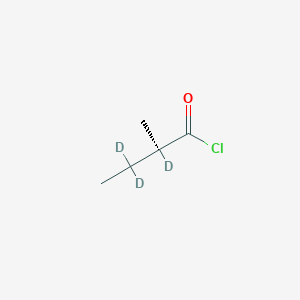
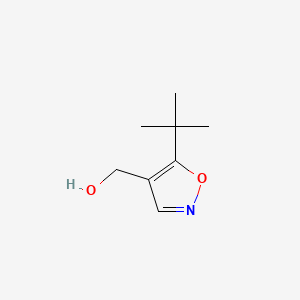
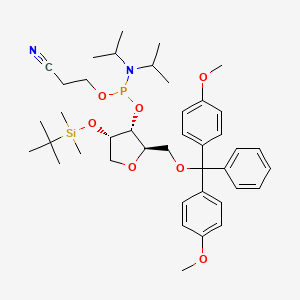
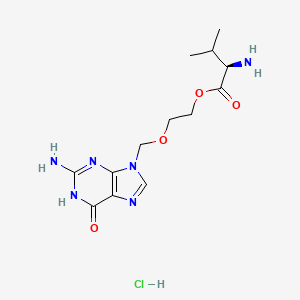
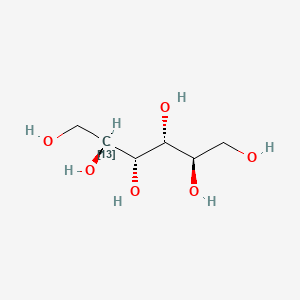

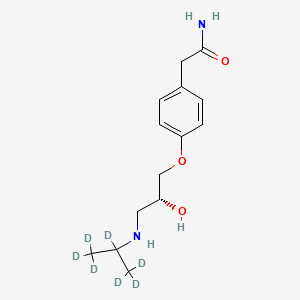
![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)
